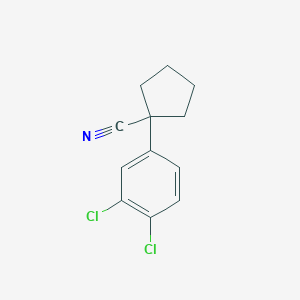

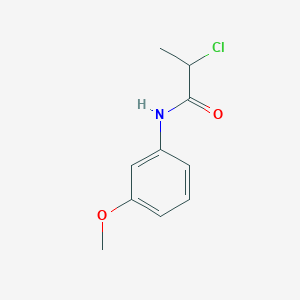

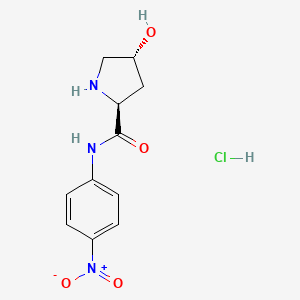

![molecular formula C8H4N2S B3116000 Thieno[2,3-b]pyridine-5-carbonitrile CAS No. 21344-31-0](/img/structure/B3116000.png)

Thieno[2,3-b]pyridine-5-carbonitrile

Übersicht

Beschreibung

Thieno[2,3-b]pyridine-5-carbonitrile is a chemical compound that falls under the class of heterocyclic compounds . It has been found to have various pharmacological and biological utilities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Synthesis Analysis

Thieno[2,3-b]pyridine derivatives have been synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Multicomponent synthesis of functionalized thieno[2,3-b]pyridines has been described, starting from compounds through 3-cyanopyridine-2-thiolate intermediate .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thieno[2,3-b]pyridine core . The exact structure can be determined using techniques such as IR spectroscopy and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it has been used in the synthesis of functionalized thieno[2,3-b]pyridines .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, density, and molecular weight can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Thieno[2,3-b]pyridine-5-carbonitriles have been utilized in the synthesis of various compounds. A significant method involves their production from 2-aminothiophene-3-carboxylate esters, leading to 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles, which are key intermediates in creating kinase inhibitors (Tumey et al., 2008).

Moreover, thieno[2,3-b]pyridine derivatives, including compounds with bromobenzofuran-2-yl moieties, have been synthesized and explored for their potential applications. These derivatives are characterized through elemental analysis and spectral data, showcasing the versatility of thieno[2,3-b]pyridine-5-carbonitrile in generating diverse chemical structures (Abdelriheem et al., 2015).

Medicinal Chemistry and Drug Development

Thieno[2,3-b]pyridine-5-carbonitriles have been instrumental in the development of drugs targeting specific proteins. For instance, they've been used in the creation of PKCtheta inhibitors, with certain derivatives showing significant inhibitory activity. This demonstrates their potential in therapeutic applications (Boschelli et al., 2008).

In another instance, the synthesis of thieno[2,3-b]pyridine phosphoramidates and their characterization has been achieved. The crystal structures of these compounds were analyzed, and their drug-like properties and toxicity were compared with standard drugs, indicating their potential in pharmaceutical research (Pedrosa et al., 2013).

Safety and Hazards

Thieno[2,3-b]pyridine-5-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

Thieno[2,3-b]pyridine-5-carbonitrile derivatives have been reported to exhibit a wide range of pharmacological and biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been identified as Pim-1 kinase inhibitors and multidrug resistance modulators .

Mode of Action

For instance, as a Pim-1 kinase inhibitor, it may interfere with the kinase’s role in cell survival and proliferation, thereby exhibiting anticancer activity .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the compound’s broad range of biological activities. For example, in its role as a Pim-1 kinase inhibitor, it may affect pathways related to cell survival and proliferation .

Pharmacokinetics

Molecular modeling assays predict low toxicity risk and good oral bioavailability of the substances in humans .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. For example, as a Pim-1 kinase inhibitor, it could potentially induce cell death in cancer cells .

Eigenschaften

IUPAC Name |

thieno[2,3-b]pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVJNINZHOJSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(C=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289879 | |

| Record name | Thieno[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21344-31-0 | |

| Record name | Thieno[2,3-b]pyridine-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21344-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Thieno[2,3-b]pyridine-5-carbonitrile a molecule of interest for drug development?

A1: Research suggests that derivatives of this compound exhibit promising inhibitory activity against Protein Kinase C theta (PKC-θ) []. PKC-θ plays a crucial role in T cell activation, making it a potential target for treating autoimmune diseases and preventing graft rejection [].

Q2: How does the structure of this compound influence its activity as a PKC-θ inhibitor?

A2: 3D-QSAR analysis, a computational modeling technique, has been employed to understand the structure-activity relationship of this compound derivatives []. This analysis revealed key structural features influencing their binding affinity to PKC-θ, such as the presence of specific chemical groups and their spatial arrangement within the molecule []. These insights are invaluable for designing more potent and selective PKC-θ inhibitors.

Q3: Besides PKC-θ inhibition, are there other potential applications for this compound derivatives?

A3: Studies have shown that certain this compound derivatives exhibit antimicrobial and antifungal properties []. This indicates their potential for development into novel therapeutic agents against infectious diseases.

Q4: What research methods are used to study this compound and its derivatives?

A4: Researchers utilize a variety of techniques, including:

- Synthesis: New derivatives of this compound are synthesized and characterized using techniques like spectroscopy [, ].

- In vitro assays: The biological activity of synthesized compounds is assessed using cell-based assays to determine their potency and selectivity against specific targets, such as PKC-θ [].

- Computational modeling: 3D-QSAR modeling and docking studies are employed to understand the interactions between this compound derivatives and their biological targets []. This information aids in designing more effective inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

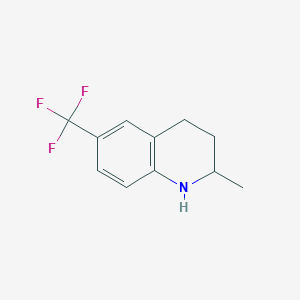

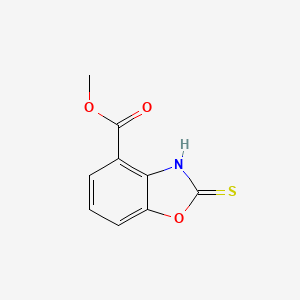

![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)

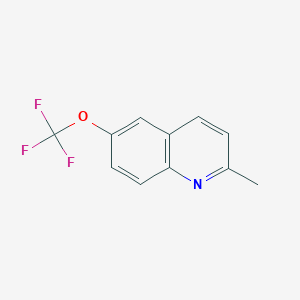

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid](/img/structure/B3116018.png)